molecular formula C14H16O2 B2437057 3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287330-90-7

3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2437057
CAS No.: 2287330-90-7
M. Wt: 216.28
InChI Key: WGAPBOCFFXPZFD-UHFFFAOYSA-N
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Description

3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields of scientific research and industrial applications. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for aromatic rings, providing enhanced metabolic stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the ring-opening of [1.1.1]propellane followed by multi-step chemical transformations to append functional groups at the bridgehead positions . Another approach involves the use of Grignard reagents to incorporate bicyclo[1.1.1]pentane units into larger molecular frameworks .

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives often relies on scalable synthetic methods such as carbene insertion into the central bond of bicyclo[1.1.0]butanes and nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods allow for the efficient production of large quantities of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The unique three-dimensional structure of the bicyclo[1.1.1]pentane scaffold allows it to fit into binding sites that are not accessible to flat aromatic rings. This can result in enhanced binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid lies in its specific substitution pattern, which can impart different physical and chemical properties compared to its analogues. This can lead to variations in biological activity, solubility, and metabolic stability, making it a distinct and valuable compound for various applications.

Properties

IUPAC Name

3-(3-ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-2-10-4-3-5-11(6-10)13-7-14(8-13,9-13)12(15)16/h3-6H,2,7-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAPBOCFFXPZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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